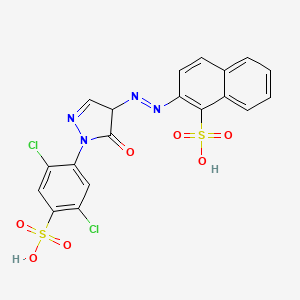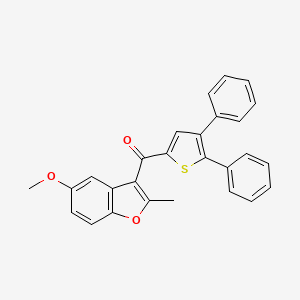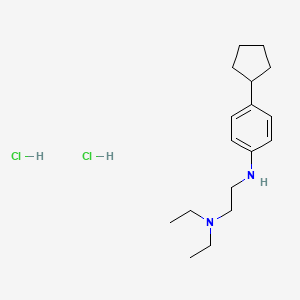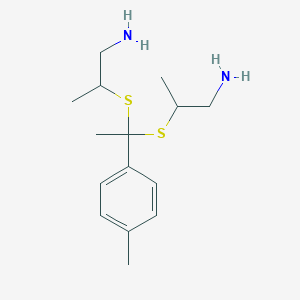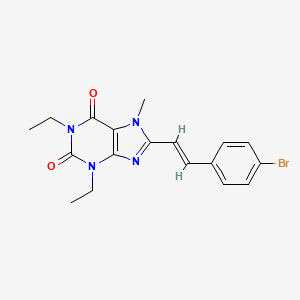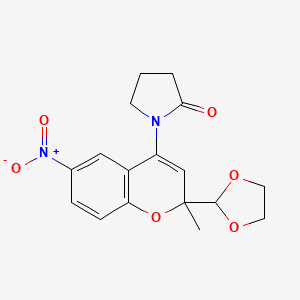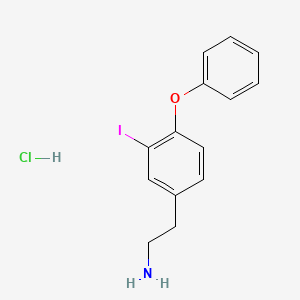
O-PIT HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-PIT HCl, also known as O-Phospho-L-Tyrosine Hydrochloride, is a phosphorylated amino acid derivative. It is commonly used in biochemical research and has significant applications in various scientific fields, including chemistry, biology, and medicine. The compound is known for its role in signal transduction pathways and protein phosphorylation studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-PIT HCl can be synthesized through the phosphorylation of L-tyrosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid. The reaction is carried out under controlled conditions to ensure the selective phosphorylation of the hydroxyl group on the tyrosine residue.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
O-PIT HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphorylated group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives and modified amino acids, which are useful in further biochemical studies.
Scientific Research Applications
O-PIT HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorylated peptides and proteins.
Biology: Plays a crucial role in studying protein phosphorylation and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in diseases related to abnormal phosphorylation.
Industry: Utilized in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
O-PIT HCl exerts its effects by mimicking the natural phosphorylation of tyrosine residues in proteins. It interacts with specific enzymes known as kinases, which transfer the phosphate group to the tyrosine residue. This phosphorylation event triggers a cascade of downstream signaling pathways, ultimately leading to various cellular responses. The molecular targets include receptor tyrosine kinases and intracellular signaling proteins.
Comparison with Similar Compounds
Similar Compounds
Phospho-L-Serine: Another phosphorylated amino acid used in similar biochemical studies.
Phospho-L-Threonine: Similar in structure and function, used in protein phosphorylation research.
Phospho-L-Histidine: Less common but also used in studying phosphorylation mechanisms.
Uniqueness
O-PIT HCl is unique due to its specific role in tyrosine phosphorylation, which is a critical regulatory mechanism in many cellular processes. Its ability to selectively mimic natural phosphorylation makes it a valuable tool in biochemical and medical research.
Properties
CAS No. |
788825-00-3 |
|---|---|
Molecular Formula |
C14H15ClINO |
Molecular Weight |
375.63 g/mol |
IUPAC Name |
2-(3-iodo-4-phenoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H14INO.ClH/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12;/h1-7,10H,8-9,16H2;1H |
InChI Key |
HNRLDLCIZDJJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




